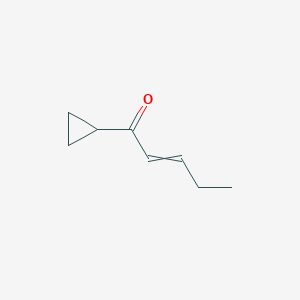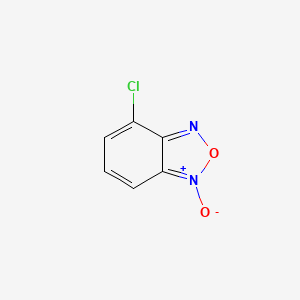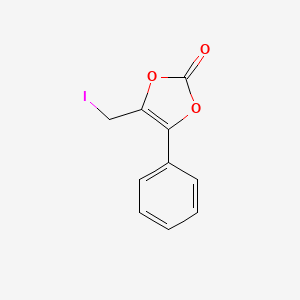
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one is an organic compound characterized by the presence of an iodomethyl group and a phenyl group attached to a dioxolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a suitable precursor using iodine or an iodine-containing reagent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of a base like sodium hydride (NaH) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would be integral to the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms of the compound
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolones, while oxidation and reduction reactions produce corresponding carbonyl and alcohol derivatives, respectively.
Aplicaciones Científicas De Investigación
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The phenyl group may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Iodomethyl)tetrahydro-2H-pyran: Similar structure but with a tetrahydropyran ring instead of a dioxolone ring.
Iodomethane: A simpler compound with only an iodomethyl group attached to a methane molecule
Uniqueness
4-(Iodomethyl)-5-phenyl-2H-1,3-dioxol-2-one is unique due to the combination of its iodomethyl and phenyl groups attached to a dioxolone ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
93034-36-7 |
|---|---|
Fórmula molecular |
C10H7IO3 |
Peso molecular |
302.06 g/mol |
Nombre IUPAC |
4-(iodomethyl)-5-phenyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C10H7IO3/c11-6-8-9(14-10(12)13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
JUBKLILXSCNVRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=O)O2)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


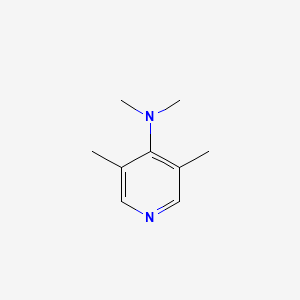
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
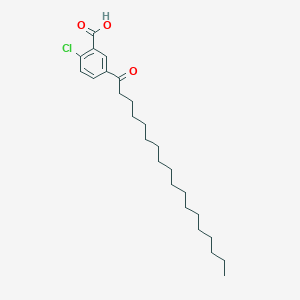
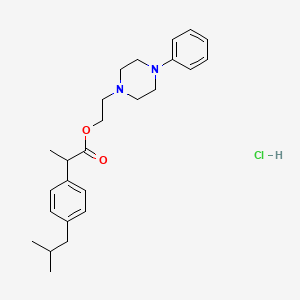
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
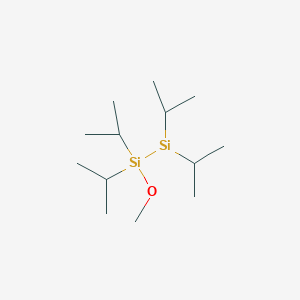
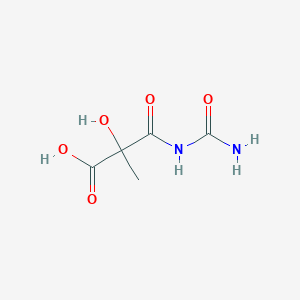
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
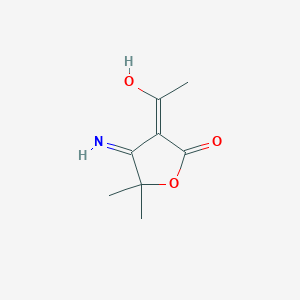
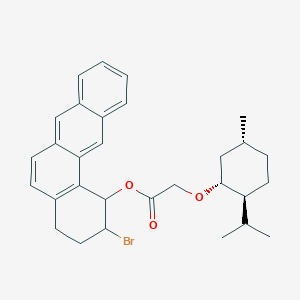
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
